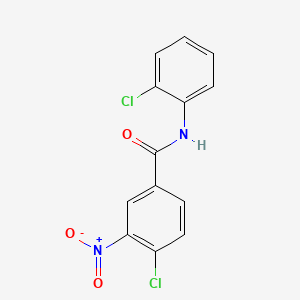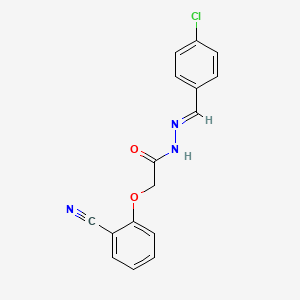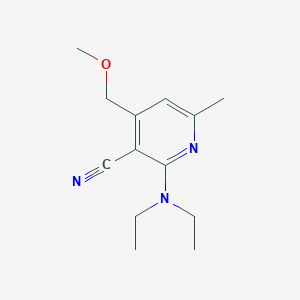![molecular formula C16H19NO2 B5594850 {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)
{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride, also known as MPEDA hydrochloride, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other organic solvents. MPEDA hydrochloride has various applications in biochemical and physiological research, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride involves its interaction with various receptors and enzymes in the central nervous system. It has been shown to inhibit the uptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride depend on its concentration and duration of exposure. At low concentrations, it has been shown to enhance neurotransmitter release and increase the activity of certain enzymes in the brain. At high concentrations, it can cause neurotoxicity and cell death.
実験室実験の利点と制限
One advantage of using {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride in lab experiments is its high potency and selectivity for specific receptors and enzymes. It can be used to study the effects of drugs on these targets and to develop new drugs with greater specificity and efficacy. However, one limitation of using {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride is its potential for toxicity at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride. One direction is the development of new drugs that target specific receptors and enzymes in the central nervous system. Another direction is the study of the effects of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride on other physiological systems, such as the cardiovascular and immune systems. Additionally, the use of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride in combination with other drugs or therapies may lead to new treatments for neurological disorders.
合成法
The synthesis of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride involves the reaction of 4-chlorobenzylamine with 3-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine.
科学的研究の応用
{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride has been used in various scientific research applications, including the study of neurotransmitter release, receptor binding, and enzyme activity. It has been used as a ligand for the dopamine transporter and as a substrate for monoamine oxidase. {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride has also been used in the study of the effects of drugs on the central nervous system and in the development of new drugs for the treatment of neurological disorders.
特性
IUPAC Name |
[4-[2-(3-methoxyphenoxy)ethyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-3-2-4-16(11-15)19-10-9-13-5-7-14(12-17)8-6-13/h2-8,11H,9-10,12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUFIMZZTJRFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5594778.png)
![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)
![1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5594785.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5594797.png)


![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)

![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)
![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)
